Regioisomer‑Specific Receptor Affinity: 3‑Phenyl vs. 1‑Phenyl Piperidine Methanol
The 1‑phenyl regioisomer, (1‑phenylpiperidin‑3‑yl)methanol, exhibits a Ki > 1000 nM for the human cannabinoid CB2 receptor [1]. In contrast, the phenyl(piperidin‑3‑yl)methanol scaffold is a recognized intermediate for renin inhibitors, indicating that the phenyl substitution position profoundly alters biological target engagement [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | No direct CB2 Ki reported; scaffold associated with renin inhibition |
| Comparator Or Baseline | (1-Phenylpiperidin-3-yl)methanol Ki > 1000 nM (CB2 receptor) |
| Quantified Difference | Not applicable (different target classes) |
| Conditions | Displacement of [3H]CP-55,940 from human CB2 receptor in vitro |
Why This Matters
The data demonstrate that regioisomers are not functionally interchangeable, making phenyl(piperidin‑3‑yl)methanol the preferred choice for cardiovascular‑targeted programs (renin inhibition) over CNS‑biased 1‑phenyl analogs.
- [1] BindingDB. BDBM50063532: CHEMBL3398550. (1-Phenylpiperidin-3-yl)methanol. View Source
- [2] Vitae Pharmaceuticals, Inc. PROCESS FOR THE ASYMMETRIC REDUCTION OF 3-BENZOYLPIPERIDINES. US Patent 2010/0010228, 2010. View Source
